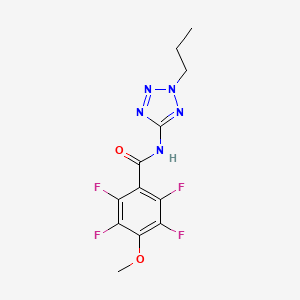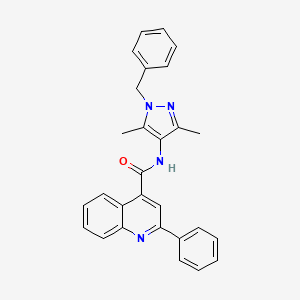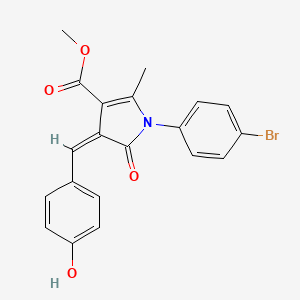![molecular formula C22H16ClN3O5 B4614357 3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds structurally related to the one , often involves condensation reactions. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters involves condensation of acryloyl chloride with amines and alcohols, though these derivatives showed limited solubility in water and did not exhibit the desired antibacterial activity in vitro (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
Studies on the synthesis of furan compounds shed light on the steric configurations of various derivatives, indicating the intricate relationship between structure and reactivity. For example, the cis- and trans- configurations of furan-acrylic acids and their derivatives have been synthesized to understand better their steric configurations and reactions (Hirao et al., 1973).
Chemical Reactions and Properties
The chemical reactivity of furan derivatives can be explored through their interactions with other compounds. The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, for example, leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating regio- and stereoselectivity (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, can significantly affect their application and effectiveness. Some derivatives exhibit higher solubility in water and strong antibacterial activity, highlighting the importance of structural features in determining physical properties (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties of furan derivatives, including their antibacterial activity, are closely linked to their structure. For instance, certain derivatives exhibit strong antibacterial activities against specific bacteria, while others may not show the desired activity, indicating the critical role of molecular structure in determining chemical properties (Hirao & Kato, 1971).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research in the synthesis and chemical characterization of furan compounds and their derivatives has been extensive. Studies have focused on synthesizing various furan derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis. For instance, Hirao et al. (1973) explored the synthesis of furan compounds, emphasizing the steric configurations of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives. These compounds were synthesized through bromination, esterification, and amide formation processes, showcasing the versatility of furan derivatives in chemical synthesis (Hirao, Kato, & Kozakura, 1973).
Potential Biological Applications
While explicit mentions of 3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide in biological applications were not found, related furan derivatives have been investigated for their biological activities. The study of nitrofuran derivatives, including their metabolism and interaction with biological systems, suggests potential antibacterial, antimicrobial, and even antischistosomal activities. For instance, Lei et al. (1963) synthesized derivatives of β-(5-nitro-2-furyl)-acrylamides and esters, finding some compounds with pronounced anthelmintic activity against Schistosomiasis Japonica. This indicates the potential for furan derivatives in developing new therapeutic agents (Lei et al., 1963).
Corrosion Inhibition
Interestingly, some acrylamide derivatives have been researched for their corrosion inhibition properties, suggesting potential applications in material science and engineering. For example, Abu-Rayyan et al. (2022) studied synthetic acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions, using chemical and electrochemical methods. This work highlights the broad applicability of acrylamide derivatives beyond biological systems, including their role in protecting metals from corrosion, which could extend to similar compounds like 3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-3-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5/c1-14-10-16(8-9-19(14)23)30-13-18-7-6-17(31-18)11-15(12-24)22(27)25-20-4-2-3-5-21(20)26(28)29/h2-11H,13H2,1H3,(H,25,27)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEXJMSAWSDGQW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



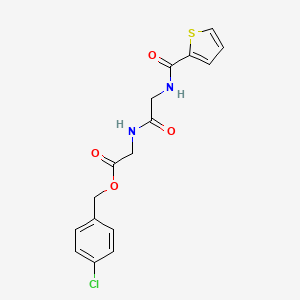
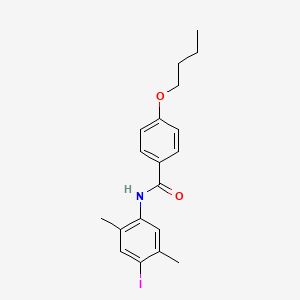
![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
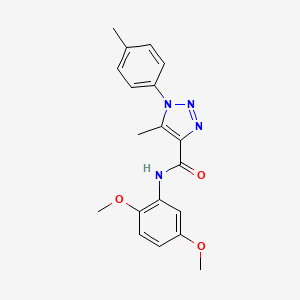
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
